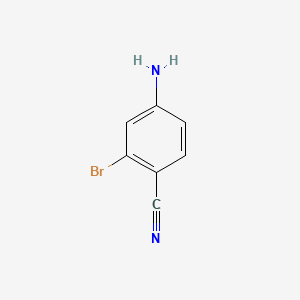

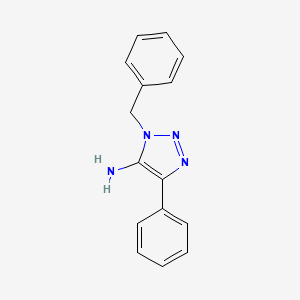

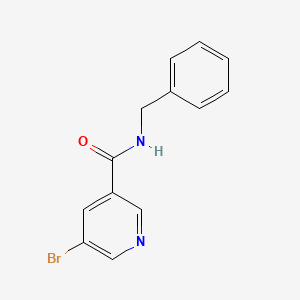

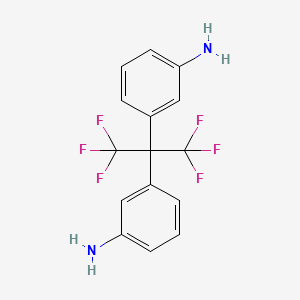

1-(2-methylbenzyl)-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, also known as indole-3-carbaldehyde, is a heterocyclic aromatic aldehyde compound with a molecular formula of C11H9NO. It is an important intermediate in the synthesis of indole compounds, which are widely used in pharmaceuticals, agrochemicals, and other industrial applications. Indole-3-carbaldehyde is also known to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Applications De Recherche Scientifique

Synthesis and Chemistry

Synthesis of Aromatase Inhibitors : 1H-indole-3-carbaldehyde derivatives, including 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, have been utilized in the synthesis of aromatase inhibitors. These inhibitors show potential in influencing retinoic acid metabolism and inhibiting specific P450 enzymes (Marchand et al., 1998).

Molecular Structure Analysis : Studies on 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde, a compound similar to this compound, have provided insights into the molecular structure and crystal packing of such compounds (Sonar et al., 2006).

Catalysis in Organic Synthesis : The derivatives of 1H-indole-3-carbaldehyde have been used in synthesizing ligands for palladacycles. These ligands and palladacycles exhibit potential as catalysts in various organic reactions, including Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Gold-Catalyzed Cycloisomerizations : Compounds related to 1H-indole-3-carbaldehyde have been used in gold-catalyzed cycloisomerization processes. This method has shown efficiency in synthesizing various substrates (Kothandaraman et al., 2011).

Biological and Pharmacological Applications

Antioxidant Properties : Synthesis of derivatives of 1H-indole-3-carbaldehyde has led to the development of compounds with significant antioxidant properties. This research suggests potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Antibacterial Activities : Indole-3-carbaldehyde semicarbazone derivatives, related to this compound, have been synthesized and evaluated for their antibacterial activities against various Gram-positive and Gram-negative bacteria (Carrasco et al., 2020).

Corrosion Inhibition : Research has indicated that indole-3-carbaldehyde and its derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. This application is significant for industrial use, particularly in rust removal and metal etching processes (Ashhari & Sarabi, 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Compounds with similar structures, such as benzylic halides, typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides . This interaction with its targets could lead to changes in the cellular environment, potentially affecting cell growth and proliferation.

Biochemical Pathways

For instance, 2-aminothiazole derivatives have been found to inhibit multiple enzyme targets such as EGFR/VGFER kinase . These enzymes are involved in various biochemical pathways, including cell growth and proliferation.

Result of Action

Similar compounds have been found to exhibit antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . These effects could be due to the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the efficacy of similar compounds used as chemical weapons was found to be significantly reduced in cold weather conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is particularly reactive, it may pose a risk of fire or explosion. Additionally, the compound could potentially be harmful or toxic if ingested, inhaled, or if it comes into contact with the skin .

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-18-11-15(12-19)16-8-4-5-9-17(16)18/h2-9,11-12H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBTHMOZMXISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358262 |

Source

|

| Record name | 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428495-34-5 |

Source

|

| Record name | 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the spatial arrangement of the benzene and indole rings in 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde?

A1: The benzene ring and the indole system in this compound are nearly perpendicular to each other. [] The dihedral angle between these two ring systems is reported as 87.82° (6). [] This suggests limited conjugation between the two aromatic systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.